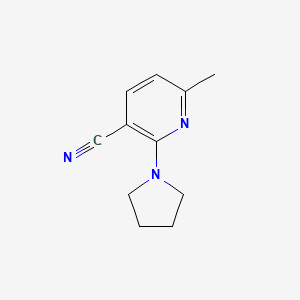

6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile

説明

特性

IUPAC Name |

6-methyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-4-5-10(8-12)11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABFCISJCPSYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine and pyrrolidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The 2-chloro-6-methylpyridine undergoes nucleophilic substitution with pyrrolidine to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反応の分析

Types of Reactions: 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction typically yields primary amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development aimed at conditions such as anxiety, depression, and neurodegenerative diseases.

Materials Science

6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile is employed in the development of advanced materials with specific electronic properties. Its ability to form conductive polymers and composites makes it valuable in the field of organic electronics, including applications in sensors and transistors.

Biological Research

The compound serves as a probe for studying enzyme mechanisms and receptor-ligand interactions. Its nitrile group can participate in various chemical reactions, allowing researchers to investigate biological processes at the molecular level. This application is crucial for understanding metabolic pathways and drug action mechanisms.

Industrial Applications

In industrial settings, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its versatility allows for the development of new formulations that enhance agricultural productivity while minimizing environmental impact.

Case Study 1: Neurological Drug Development

Research has demonstrated that derivatives of this compound exhibit significant activity against certain neurological disorders. In vitro studies showed that these compounds could modulate neurotransmitter levels, leading to potential therapeutic effects.

Case Study 2: Material Properties

A study focused on the synthesis of conductive polymers using this compound revealed that incorporating it into polymer matrices enhanced electrical conductivity significantly compared to traditional materials. This property is being explored for use in flexible electronic devices.

Case Study 3: Agrochemical Formulation

Field trials involving agrochemical formulations containing this compound showed improved crop yields and resistance to pests compared to standard treatments, indicating its potential as an effective agricultural agent.

作用機序

The mechanism of action of 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

類似化合物との比較

Comparison with Similar Pyridine-3-carbonitrile Derivatives

Key Observations :

- Substituent Diversity: The target compound’s pyrrolidine group distinguishes it from sulfur-containing (e.g., thioether in ) or aromatic (e.g., phenyl in ) analogs.

- Synthetic Routes : Halogenation/amination () and condensation reactions () are common for pyridine-3-carbonitriles, though steric hindrance from bulky groups (e.g., pyrrolidine) may require optimized conditions .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Planarity and Steric Effects : Dihedral angles in related compounds () range from 45–53°, suggesting substituents like pyrrolidine may introduce torsional strain, affecting packing in crystalline phases .

- Lipophilicity: The target compound’s LogP (~3.59) is comparable to its phenyl-substituted analog but lower than sulfur-containing derivatives (e.g., thioethers in ), which may have higher LogP due to nonpolar S-alkyl groups .

Key Observations :

- Target Selectivity : Pyrrolidine-containing analogs (e.g., the target compound) may exhibit improved kinase binding due to the amine’s hydrogen-bonding capacity, contrasting with acetyl or thioether groups in derivatives .

- Antimicrobial Potential: Triazine-linked pyridine-3-carbonitriles () show antimicrobial activity, suggesting substituent-dependent target engagement .

生物活性

Introduction

6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural features:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its activity has been compared to standard antibiotics, demonstrating significant efficacy against various bacterial strains.

Minimum Inhibitory Concentrations (MICs)

The MIC values for this compound against several bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Klebsiella pneumoniae | 1.5 |

These results indicate that the compound exhibits potent antibacterial activity comparable to established antibiotics .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. The presence of the pyridine and pyrrolidine moieties enhances its interaction with bacterial enzymes, leading to inhibition of growth and replication .

Study 1: Efficacy Against Resistant Strains

A study investigated the efficacy of this compound against antibiotic-resistant strains of Streptococcus pneumoniae. The compound demonstrated a significant reduction in bacterial viability, highlighting its potential as a therapeutic agent in combating resistant infections .

Study 2: Comparison with Other Pyridine Derivatives

In comparative studies with other pyridine derivatives, this compound showed superior activity against resistant strains due to its unique structural features. The introduction of the pyrrolidine group was found to be crucial for enhancing bioactivity .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the pyridine and pyrrolidine rings can significantly impact biological activity. For instance, substituents on the pyrrolidine nitrogen are critical for enhancing antimicrobial potency .

Toxicological Profile

Preliminary toxicological assessments suggest that this compound has a favorable safety profile, with no significant cytotoxic effects observed in vitro at therapeutic concentrations .

Q & A

Q. What are the standard synthetic routes for 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile?

The compound can be synthesized via step-efficient condensation and cyclization reactions. For example, hydrazide hydrazones and urea derivatives of pyridine-3-carbonitrile analogs are synthesized using intermediates like 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under mild conditions (e.g., methanol with sodium) . Pyrrolidine substitution at the pyridine ring is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling, depending on the leaving group present. Purification often involves column chromatography with silica gel and spectroscopic validation (NMR, IR) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl, pyrrolidinyl, and cyano groups).

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity (>97% as per industry standards) .

- IR Spectroscopy : To identify functional groups like C≡N (~2200 cm) and pyrrolidine N-H stretches .

Q. How should stability and storage conditions be optimized for this compound?

Store under inert atmosphere (argon) at 2–8°C in amber glass vials to prevent photodegradation. The cyano group is sensitive to moisture, so desiccants like silica gel are recommended. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported bioactivity data for pyridine-3-carbonitrile derivatives?

Discrepancies in biological activity (e.g., antidiabetic vs. antitumor effects) often arise from structural variations or assay conditions. Solutions include:

- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., methyl, pyrrolidinyl) to isolate pharmacophores .

- Dose-Response Validation : Replicating assays across multiple cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) to confirm IC consistency .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like kinases or GPCRs .

Q. How can derivatives of this compound be designed to enhance pharmacological properties?

Derivatization strategies focus on:

- Bioisosteric Replacement : Substituting the cyano group with carboxamide or sulfonamide to improve solubility.

- Pyrrolidine Modifications : Introducing hydroxyl or fluorinated groups to enhance blood-brain barrier penetration .

- Pro-drug Approaches : Esterification of the cyano group for controlled release in vivo .

Synthetic routes for derivatives (e.g., hydrazides, thioureas) are described in step-efficient protocols .

Q. What in vitro and in vivo models are suitable for mechanistic studies?

- In Vitro :

- In Vivo :

Q. How does the electronic environment of the pyridine ring influence reactivity?

The electron-withdrawing cyano group at position 3 directs electrophilic substitution to position 5. Computational studies (DFT calculations) reveal reduced electron density at position 3, favoring nucleophilic attacks on the pyrrolidinyl group at position 6. Solvent effects (polar aprotic vs. protic) further modulate reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。